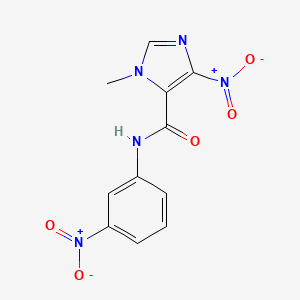

1-methyl-4-nitro-N-(3-nitrophenyl)-1H-imidazole-5-carboxamide

Descripción general

Descripción

1-methyl-4-nitro-N-(3-nitrophenyl)-1H-imidazole-5-carboxamide is a synthetic organic compound that belongs to the class of imidazole derivatives

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 1-methyl-4-nitro-N-(3-nitrophenyl)-1H-imidazole-5-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:

Nitration: Introduction of nitro groups into the aromatic ring.

Imidazole Formation: Cyclization reactions to form the imidazole ring.

Carboxamide Formation: Amidation reactions to introduce the carboxamide group.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to achieve high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Análisis De Reacciones Químicas

Types of Reactions

1-methyl-4-nitro-N-(3-nitrophenyl)-1H-imidazole-5-carboxamide can undergo various chemical reactions, including:

Oxidation: Conversion of functional groups to higher oxidation states.

Reduction: Reduction of nitro groups to amines.

Substitution: Electrophilic or nucleophilic substitution reactions on the aromatic ring.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

Reduction: Reagents like hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄).

Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro groups would yield corresponding amines.

Aplicaciones Científicas De Investigación

1-methyl-4-nitro-N-(3-nitrophenyl)-1H-imidazole-5-carboxamide may have various applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

Medicine: Investigated for its potential therapeutic effects.

Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mecanismo De Acción

The mechanism of action of 1-methyl-4-nitro-N-(3-nitrophenyl)-1H-imidazole-5-carboxamide would depend on its specific biological target. Generally, it may interact with enzymes or receptors, altering their activity and leading to a biological response. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.

Comparación Con Compuestos Similares

Similar Compounds

1-methyl-4-nitro-N-(3,4,5-trimethoxyphenyl)-1H-pyrazole-3-carboxamide: Another nitro-substituted heterocyclic compound with potential biological activities.

1-methyl-4-nitro-N-(2-nitrophenyl)-1H-imidazole-5-carboxamide: A similar compound with a different substitution pattern on the aromatic ring.

Uniqueness

1-methyl-4-nitro-N-(3-nitrophenyl)-1H-imidazole-5-carboxamide may have unique properties due to its specific substitution pattern, which can influence its reactivity and biological activity compared to similar compounds.

For precise and detailed information, consulting scientific literature and databases is recommended.

Actividad Biológica

1-Methyl-4-nitro-N-(3-nitrophenyl)-1H-imidazole-5-carboxamide is a complex organic compound characterized by its imidazole ring and various functional groups, including a methyl group, nitro groups, and a carboxamide. These features contribute to its diverse chemical properties and potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 291.22 g/mol. The compound's structure includes:

- Imidazole Ring : A five-membered aromatic ring containing two nitrogen atoms.

- Nitrophenyl Substituent : Enhances biological activity potential.

- Carboxamide Group : Engages in nucleophilic substitution reactions.

The presence of these functional groups allows for various chemical reactions, making this compound a candidate for further modifications aimed at improving its biological efficacy .

Antimicrobial Properties

Research has indicated that compounds containing imidazole and nitro groups exhibit significant antimicrobial activities. Specifically, this compound has shown promise in inhibiting certain enzyme activities related to disease pathways, particularly concerning HIV-1 integrase interactions. This compound disrupts critical protein-protein interactions necessary for viral replication, positioning it as a potential therapeutic agent against HIV .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be compared to other structurally related compounds. The following table summarizes key structural features and their implications for biological activity:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 1-Methyl-4-nitro-1H-imidazole-5-carboxamide | Imidazole ring, carboxamide | Lacks nitrophenyl substituent |

| 5-Carbonyl-1H-imidazole-4-carboxamide | Carbonyl group instead of nitrophenyl | Different reactivity profile |

| 1-Methyl-4-nitro-N-(3-phenoxyphenyl)-1H-imidazole-5-carboxamide | Phenoxy substituent | Altered interaction potential due to different substituent |

| 1-Methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxamide | Pyrazole ring instead of imidazole | Distinct nitrogen arrangement affecting activity |

This comparison highlights the unique aspects of this compound in terms of its specific functional groups and potential biological activity profiles .

Case Studies and Research Findings

Recent studies have focused on the synthesis and evaluation of various derivatives of imidazole compounds to assess their biological activities. For instance:

- Inhibition Studies : A study demonstrated that derivatives similar to 1-methyl-4-nitro-N-(3-nitrophenyl)-1H-imidazole exhibited significant inhibitory effects against bacterial strains such as E. coli and S. aureus, with MIC values ranging from 0.0048 mg/mL to higher concentrations depending on the specific derivative tested .

- Antifungal Activity : Another investigation evaluated the antifungal properties of related compounds against strains like C. albicans, reporting promising results that could be extrapolated to assess the efficacy of 1-methyl-4-nitro-N-(3-nitrophenyl)-1H-imidazole .

Propiedades

IUPAC Name |

3-methyl-5-nitro-N-(3-nitrophenyl)imidazole-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9N5O5/c1-14-6-12-10(16(20)21)9(14)11(17)13-7-3-2-4-8(5-7)15(18)19/h2-6H,1H3,(H,13,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCCVKBPRFQCVKQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=NC(=C1C(=O)NC2=CC(=CC=C2)[N+](=O)[O-])[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9N5O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601328265 | |

| Record name | 3-methyl-5-nitro-N-(3-nitrophenyl)imidazole-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601328265 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

291.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

11.2 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24779696 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

345616-71-9 | |

| Record name | 3-methyl-5-nitro-N-(3-nitrophenyl)imidazole-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601328265 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.